molecular formula C14H15NS B471310 N-[(4-methylsulfanylphenyl)methyl]aniline CAS No. 723753-86-4

N-[(4-methylsulfanylphenyl)methyl]aniline

Cat. No.: B471310
CAS No.: 723753-86-4
M. Wt: 229.34g/mol
InChI Key: NAHINYKYEWBCMA-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C14H15NS and a molecular weight of 229.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylsulfanylphenyl)methyl]aniline typically involves the reaction of 4-methylsulfanylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylsulfanylphenyl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-[(4-methylsulfanylphenyl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N-[(4-methylsulfanylphenyl)methyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in studying enzyme kinetics and developing enzyme inhibitors. The pathways involved include the inhibition of specific enzymes that play a role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonylaniline: Similar in structure but contains a sulfonyl group instead of a sulfanyl group.

    4-Methylthioaniline: Similar but lacks the phenylmethyl group.

Uniqueness

N-[(4-methylsulfanylphenyl)methyl]aniline is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHINYKYEWBCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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